(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide, or BPTES, is a small molecule inhibitor of the enzyme glutaminase. It was first discovered through a high-throughput screening of compounds in cell lines, which identified it as a potent inhibitor of cancer cell growth. Glutaminase plays a key role in cancer cell metabolism, as it converts glutamine to glutamate, which can be used for energy production, biosynthesis, and redox control. BPTES has shown promise as a potential therapeutic agent for various types of cancer, and is currently being studied in pre-clinical and clinical trials.